molecular formula C13H9NO4 B1320306 N-(2-Furylmethoxy)phthalimide CAS No. 39685-81-9

N-(2-Furylmethoxy)phthalimide

Cat. No. B1320306
CAS RN: 39685-81-9
M. Wt: 243.21 g/mol
InChI Key: ROUSXZGKXRFOBH-UHFFFAOYSA-N
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Description

N-(2-Furylmethoxy)phthalimide is a derivative of phthalimide, a compound that has been extensively studied due to its versatile applications in organic synthesis and pharmaceutical research. Although the provided papers do not directly discuss N-(2-Furylmethoxy)phthalimide, they do provide insights into the synthesis, structure, and reactivity of related phthalimide derivatives, which can be informative for understanding the properties and potential applications of N-(2-Furylmethoxy)phthalimide.

Synthesis Analysis

The synthesis of phthalimide derivatives can be achieved through various methods, as demonstrated by the papers. For instance, N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide (L1) is synthesized by reacting an in situ generated ArTe− with N-(2-bromoethyl)phthalimide . Similarly, N-(trifluoromethylthio)phthalimide is prepared as a shelf-stable reagent for trifluoromethylthiolation, reacting readily with boronic acids and alkynes under copper catalysis . These methods highlight the reactivity of phthalimide derivatives and their potential for further functionalization, which could be applicable to the synthesis of N-(2-Furylmethoxy)phthalimide.

Molecular Structure Analysis

The molecular structure of phthalimide derivatives is crucial for their reactivity and properties. The paper on N-ethyl phthalimide esters provides insights into the impact of substituents on crystal stability and molecular packing, as determined by single crystal X-ray diffraction studies . The structural characterization of L1 and its oxidized product, as well as the ruthenium complex [RuCl2(p-cymene)·L1], reveals specific bond lengths and the influence of ligation on the phthalimide derivative . These findings suggest that the molecular structure of N-(2-Furylmethoxy)phthalimide would also be significantly influenced by its substituents and could be studied using similar techniques.

Chemical Reactions Analysis

Phthalimide derivatives undergo various chemical reactions, which are essential for their applications. The oxidation of L1 by ruthenium(III) chloride leads to the formation of a novel tellura heterocycle . The reactivity of N-(trifluoromethylthio)phthalimide with boronic acids and alkynes underlines its potential as a versatile reagent in organic synthesis . Additionally, N-(sulfonyloxy)phthalimides act as inactivators of serine proteases through enzyme-catalyzed ring opening and subsequent rearrangement . These reactions demonstrate the diverse chemical behavior of phthalimide derivatives, which could be relevant to the reactivity of N-(2-Furylmethoxy)phthalimide.

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalimide derivatives are influenced by their molecular structure and substituents. The antioxidant activity of N-ethyl phthalimide esters, as determined by various in vitro assays, is an example of the biological properties that can be associated with these compounds . The structural details provided for L1 and its complexes indicate specific bond lengths and geometries that could affect the physical properties of the compounds . These studies suggest that N-(2-Furylmethoxy)phthalimide would also exhibit unique physical and chemical properties that could be explored for various applications.

Scientific Research Applications

  • Photodynamic Therapy Applications : A study on gallium and metal-free phthalocyanines, which are related to N-(2-Furylmethoxy)phthalimide, highlighted their potential in photodynamic therapy. These compounds exhibit significant singlet oxygen generation capacity, making them promising photosensitizers for therapeutic applications (Güzel, 2018).

  • Antimicrobial Studies : N-(silatranylpropyl)phthalimide, a derivative of phthalimide, demonstrated noteworthy antimicrobial activity in preliminary studies. This suggests the potential use of phthalimide derivatives in developing new antimicrobial agents (Singh et al., 2015).

  • Organic Synthesis and Industrial Applications : The synthesis of N-(trifluoromethylthio)phthalimide showcases its utility as a reagent in organic synthesis, particularly in pharmaceutical and agrochemical research and development. It serves as an electrophilic source for various chemical reactions (Pluta, Nikolaienko, & Rueping, 2014).

  • Electrochemical Applications in Batteries : N-ferrocenylphthalimide, a derivative of phthalimide, has been studied for its application in non-aqueous flow batteries. It exhibits a single redox couple, suggesting its potential use in high-efficiency battery systems (Hwang et al., 2018).

  • Polymer Research : Phthalimide derivatives have been utilized in polymer research. For instance, copolymers of 2-(N-phthalimido)ethyl methacrylate with methyl methacrylate have been synthesized and characterized, showing potential applications in the field of material science (Jayakumar, Balaji, & Nanjundan, 2000).

  • DNA Binding and Antibacterial Assessment : The study of a phthalimide-based copper(II) complex demonstrated its strong DNA binding ability and significant antibacterial potential, indicating its potential use in medical research and drug development (Arif et al., 2018).

  • Toxicity and Environmental Impact : Research into the thermal decomposition of phthalimide compounds highlighted the production of various toxic nitrogen-containing gases and volatile organic compounds. This study is crucial for understanding the environmental and health impacts of phthalimide derivatives (Chen et al., 2011).

Safety And Hazards

When handling “N-(2-Furylmethoxy)phthalimide”, it is advised to avoid contact with skin and eyes and not to breathe dust . It should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It is incompatible with strong oxidizing agents .

Future Directions

Phthalimide derivatives, including “N-(2-Furylmethoxy)phthalimide”, have shown potential in the development of new drugs aimed at improving cancer treatment . The multi-target profile of phthalimides is being explored to introduce different pharmacophoric subunits such as hydrazones, pyrazoles, thiazoles, aryl groups, among others . This could lead to the development of novel effective multi-targeted anticancer agents .

properties

IUPAC Name

2-(furan-2-ylmethoxy)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-12-10-5-1-2-6-11(10)13(16)14(12)18-8-9-4-3-7-17-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUSXZGKXRFOBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601609
Record name 2-[(Furan-2-yl)methoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Furylmethoxy)phthalimide

CAS RN

39685-81-9
Record name 2-[(Furan-2-yl)methoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of N-hydroxyphthalimide (41 g.), anhydrous potassium carbonate (26.4 g.) and dry dimethyl sulphoxide (400 ml.) was added 2-chloromethylfuran (freshly prepared, but undistilled, from 46.2 g. furfuryl alcohol according to the method of W. R. Kirner JACS, 1928, 50, 1955). The mixture was stirred for 18 hr., then poured into water (1.5 l). The precipitated solid was filtered off, washed well with water, and recrystallised from ethanol to give N-furfuryloxyphthalimide (42.8 g., 70%), m.p. 145.3°-146.2° τ values (DMSO-d6) are 4.80 (CH2), 2.22, 3.30, 3.50 (furyl protons) 2.08 (phthalimide protons).
Quantity
41 g
Type
reactant
Reaction Step One
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26.4 g
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reactant
Reaction Step One
Quantity
400 mL
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solvent
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0 (± 1) mol
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1.5 L
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Synthesis routes and methods II

Procedure details

To a stirred mixture of N-hydroxyphthalimide (41 g.), anhydrous potassium carbonate (26.4 g.) and dry dimethyl sulphoxide (400 ml.) was added 2-chloromethylfuran (freshly prepared, but undistilled, from 46.2 g. furfuryl alcohol according to the method of W. R. Kirner JACS, 1928, 50, 1955). The mixture was stirred for 18 hr., then poured into water (1.5 l). The precipitated solid was filtered off, washed well with water, and recrystallised from ethanol to give N-(fur-2-ylmethoxy)phthalimide (42.8 g., 70%), m.p. 145.3° - 146.2° τ values (DMSO-d6) are 4.80 (CH2), 2.22, 3.30, 3.50 (furyl protons) 2.08 (phthalimide protons).
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
26.4 g
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reactant
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400 mL
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solvent
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reactant
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0 (± 1) mol
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reactant
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1.5 L
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Synthesis routes and methods III

Procedure details

43.5 g of N-hydroxyphthalimide were added to a solution of 31.1 g of furfuryl chloride in 80 ml of dimethylformamide, and the mixture was cooled to 0° C. 40.6 ml of triethylamine were then added dropwise to the mixture, after which the reaction mixture was stirred at 0° C. for 2 hours and then at room temperature for 24 hours. At the end of this time, the reaction mixture was poured into ice-water. The resulting colorless crystals were collected by filtration, to afford 53.1 g of N-furfuryloxyphthalimide, melting at 145-147° C.
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
80 mL
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solvent
Reaction Step One
Quantity
40.6 mL
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reactant
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[Compound]
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ice water
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reactant
Reaction Step Three

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